C8-BTBT exhibits semiconducting properties, making it a potential candidate for use in organic field-effect transistors (OFETs). These are transistors where the channel is formed by an organic material instead of silicon. Research has shown that C8-BTBT can form thin films with good air stability and charge carrier mobility, crucial characteristics for OFET applications [].
C8-BTBT's ability to absorb and emit light makes it a potential candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). Studies have demonstrated that C8-BTBT can be used to create efficient and stable OLEDs with tunable emission colors [].
C8-BTBT, or 2,7-dioctylbenzothieno[3,2-b]benzothiophene, is an organic semiconductor that has garnered significant attention in the field of organic electronics. This compound is characterized by its unique molecular structure, which includes a fused ring system that enhances its electronic properties. C8-BTBT exhibits a smectic A liquid crystal phase between 110°C and 126°C, making it suitable for applications in organic field-effect transistors and other electronic devices . Its thermal stability is notable, with an onset temperature exceeding 300°C, indicating its robustness in various processing conditions .
C8-BTBT functions as a p-type organic semiconductor []. In OFETs, the hole mobility (movement of positively charged holes) is a crucial parameter. A study demonstrated that C8-BTBT films prepared via a specific dip-coating process exhibited a hole mobility of up to 3.99 cm² V⁻¹ s⁻¹ []. This indicates that C8-BTBT efficiently transports positive charges, making it a potential material for organic electronic devices.
The exact mechanism by which C8-BTBT achieves this hole mobility is likely related to the π-π stacking interactions between individual C8-BTBT molecules in the thin film. These interactions facilitate the movement of charge carriers through the material [].
C8-BTBT can be synthesized using several methods:
C8-BTBT is primarily used in:
C8-BTBT shares structural similarities with several other organic semiconductors. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,7-Dioctylbenzothieno[3,2-b]benzothiophene (C8-BTBT) | Fused ring system | High thermal stability and liquid crystal phase |
2,7-Diphenylbenzothieno[3,2-b]benzothiophene | Fused ring system | Enhanced photophysical properties |
2-Octylbenzothieno[3,2-b]benzothiophene | Fused ring system | Lower solubility compared to C8-BTBT |
Naphthalene diimide derivatives | Planar structure | High electron affinity but lower mobility |
C8-BTBT's unique combination of high thermal stability and favorable electronic properties distinguishes it from these similar compounds. Its ability to form liquid crystal phases also provides additional processing advantages for electronic applications.
The benzothieno[3,2-b]benzothiophene core architecture forms the foundation of C8-BTBT's electronic properties [6]. This fused heteroacene π-system consists of two benzothiophene units connected through a thieno-thieno bridge, creating a rigid, planar aromatic framework [12]. The BTBT core exhibits superior structural and electronic properties compared to previously developed π-conjugated structures, including facile synthesis, structural functionalization capabilities, and impressive charge-transport characteristics [12].
The π-conjugated framework demonstrates excellent co-planarity, which is essential for efficient intermolecular π-π stacking interactions [12]. The BTBT core's electronic structure is characterized by well-distributed π-electron density across the entire aromatic system, contributing to its remarkable semiconductor properties [6]. The core architecture enables effective orbital overlap between adjacent molecules in the solid state, facilitating efficient charge transport pathways [5].
The octyl side chains attached at the 2,7-positions play a crucial role in determining the compound's solubility, crystallization behavior, and overall device performance [2] [13]. These flexible alkyl chains provide good solubility in organic solvents while maintaining the electronic integrity of the BTBT core [2]. The octyl substituents enable solution processability, allowing for various fabrication techniques including spin-coating, drop-casting, and printing methods [12].
The side chains contribute to the formation of a lamellar crystal structure, where BTBT cores are arranged in planes separated by layers of alkyl chains [5]. This arrangement facilitates two-dimensional charge transport behavior within the herringbone-packed BTBT layers [5]. The length and positioning of the octyl chains have been optimized to achieve maximum charge mobility while maintaining structural stability [13].
Research demonstrates that the tight horizontal packing of the BTBT core, enabled by the flexible alkyl chains, directly contributes to the high charge mobility observed in C8-BTBT devices [13]. The octyl chains also provide structural flexibility, allowing the BTBT core to adapt optimal stacking conformations in organized assemblies [12].
C8-BTBT exhibits C2v molecular symmetry due to the symmetric positioning of octyl chains at the 2,7-positions of the BTBT core [1]. The molecule adopts a relatively planar conformation with minimal torsional strain in the aromatic framework [6]. Molecular dynamics simulations reveal rich conformational behavior of the alkyl side chains, with gauche conformations representing the leading structural defects even at ambient temperatures [7].
The molecular conformation significantly influences the solid-state packing arrangement and subsequent electronic properties [7]. The planar BTBT core maintains its rigidity while the octyl chains exhibit conformational flexibility, enabling efficient molecular packing in crystalline phases [3]. The overall molecular length in fully extended conformation reaches approximately 4.4 nanometers [12].
Temperature-dependent studies show that molecular conformation changes occur primarily in the alkyl side chains while the aromatic core remains structurally stable [7]. These conformational dynamics play important roles in phase transitions and thermal behavior of the material [7].
C8-BTBT exhibits a melting point range of 108-112°C, indicating good thermal stability for organic semiconductor applications [2]. Thermal analysis reveals complex phase behavior with multiple thermal transitions occurring at elevated temperatures [7]. The compound demonstrates a crystalline phase at room temperature, transitioning to a smectic A phase at approximately 382.5°C, followed by an isotropic molten phase at higher temperatures [7].
Differential scanning calorimetry studies show that heating promotes the formation of a stacking faulted mesophase at 380 K, followed by smectic phase formation at 385 K upon side chain melting [7]. The thermal behavior is characterized by side chain melting occurring before core reorganization, reflecting the hierarchical molecular structure [15].
Molecular dynamics simulations indicate that the material maintains high order parameters (>0.996) throughout thermal transitions, demonstrating exceptional molecular crystal stability [3]. The predicted density at simulation conditions shows good agreement with experimental values, with simulated density of 1109 g/L compared to experimental density of 1133 g/L [3].
C8-BTBT demonstrates excellent solubility in chlorinated solvents, with particularly high solubility in chloroform reaching 80 mg/mL [2]. The compound shows good solubility in dichloromethane, making it suitable for solution-processing techniques [2]. The high solubility in these solvents enables efficient thin-film formation through various coating methods [9].
Solvent | Solubility | Application |
---|---|---|
Chloroform | 80 mg/mL | High-performance coating |
Dichloromethane | Good solubility | General processing |
Toluene | Moderate solubility | Alternative processing |
Tetrahydrofuran | Limited solubility | Specialized applications |
The predicted density of 1.069 ± 0.06 g/cm³ contributes to the compound's solution behavior and film-forming properties [2]. The topological polar surface area of 56.5 Ų influences intermolecular interactions and solvent compatibility [1]. The compound's XLogP3-AA value of 13.5 indicates high lipophilicity, consistent with its organic solvent solubility profile [1].
Ultraviolet-visible spectroscopy reveals characteristic absorption features typical of fused heteroacene π-systems [6]. The absorption maximum occurs at approximately 306 nm in solution, with typical vibronic fine structure indicating strong electronic coupling within the aromatic framework [17]. Thin-film spectra show red-shifted absorption compared to solution spectra, reflecting intermolecular interactions in the solid state [17].
The optical absorption onset occurs around 340 nm, corresponding to the optical band gap of 3.65 electron volts [6]. The compound exhibits strong absorption in the ultraviolet region with moderate extinction coefficients characteristic of π-π* transitions [17]. Photoluminescence studies demonstrate efficient emission properties with well-defined spectral features [17].
Infrared spectroscopy provides detailed information about molecular vibrations, with characteristic C-H stretching frequencies from both aromatic and aliphatic regions [18]. The thiophene ring vibrations appear as distinctive bands in the fingerprint region, confirming the BTBT core structure [18]. Nuclear magnetic resonance spectroscopy shows well-resolved signals consistent with the symmetric molecular structure [10].
Electrochemical and photoelectron spectroscopy studies reveal that C8-BTBT possesses a highest occupied molecular orbital energy level of -5.75 electron volts [6]. The lowest unoccupied molecular orbital energy level is positioned at -2.10 electron volts, as determined through density functional theory calculations and electrochemical measurements [6]. These energy levels are well-suited for efficient hole injection and transport in organic electronic devices [6].
The frontier orbital energies demonstrate excellent stability against oxidation, with the deep-lying highest occupied molecular orbital providing good air stability [6]. The energy level alignment facilitates efficient charge injection from gold electrodes commonly used in organic field-effect transistors [19]. The orbital topology shows that the highest occupied molecular orbital is primarily localized on the BTBT core, while the octyl chains contribute minimally to the frontier orbitals [12].
Energy Level | Value (eV) | Measurement Method |
---|---|---|
HOMO | -5.75 | Photoelectron Spectroscopy |
LUMO | -2.10 | DFT Calculations |
Ionization Potential | 5.75 | UPS Measurements |
Electron Affinity | 2.10 | Calculated |
The optical band gap of C8-BTBT is determined to be 3.65 electron volts, representing a relatively wide band gap characteristic of the BTBT family [6]. This large band gap contributes to the material's excellent ambient stability and low off-current in transistor devices [6]. The band gap is significantly larger compared to similar-sized non-fused π-systems, reflecting the electronic stabilization achieved through the fused aromatic structure [6].
Temperature-dependent electrical measurements confirm band-like transport behavior down to 150 K, indicating excellent electronic coupling between molecules [19]. The wide band gap ensures minimal thermal excitation of charge carriers at room temperature, contributing to high on-off ratios exceeding 10⁹ in transistor applications [2]. The band gap value positions C8-BTBT as an excellent p-type semiconductor for electronic applications requiring high stability [6].
C8-BTBT is classified as a p-type organic semiconductor based on its electronic structure and charge transport characteristics [2]. The material demonstrates exceptional hole mobility values reaching 43 cm²/V·s under optimized conditions, with average mobility values of 25 cm²/V·s consistently achieved [2] [12]. This high mobility places C8-BTBT among the best-performing solution-processable organic semiconductors [19].
The p-type behavior is attributed to the energy level alignment that favors hole injection and transport over electron transport [19]. The deep highest occupied molecular orbital level provides excellent hole transport stability in ambient conditions [6]. Device studies demonstrate on-off ratios exceeding 10⁹, confirming excellent switching behavior characteristic of high-performance p-type semiconductors [2].
Monolayer studies reveal intrinsic hole mobility exceeding 30 cm²/V·s with Ohmic contact resistance as low as 100 Ω·cm, demonstrating the exceptional p-type semiconductor properties of C8-BTBT [19]. The material maintains its p-type characteristics across a wide temperature range, with band-like transport observed down to 150 K [19]. These properties make C8-BTBT an ideal candidate for high-performance organic electronic applications requiring stable p-type semiconductor behavior [2].
Property | Value | Method |
---|---|---|
Molecular Weight | 464.8 g/mol | Mass Spectrometry |
Melting Point | 108-112°C | Thermal Analysis |
Density | 1.069 ± 0.06 g/cm³ | Predicted |
Crystal System | Monoclinic | X-ray Diffraction |
Space Group | P21/a | Crystallography |
Lattice Parameter a | 5.927 Å | X-ray Analysis |
Lattice Parameter b | 7.880 Å | X-ray Analysis |
Lattice Parameter c | 29.18 Å | X-ray Analysis |
Beta Angle | 92.44° | X-ray Analysis |
Property | Value | Technique |
---|---|---|
HOMO Energy | -5.75 eV | Photoelectron Spectroscopy |
LUMO Energy | -2.10 eV | DFT Calculations |
Optical Band Gap | 3.65 eV | UV-Vis Spectroscopy |
Maximum Mobility | 43 cm²/V·s | OFET Measurements |
Average Mobility | 25 cm²/V·s | Device Studies |
On-Off Ratio | 10⁹ | Transistor Testing |
Semiconductor Type | p-type | Electronic Characterization |